(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)
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Overview
Description
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is a complex organophosphorus compound. It is characterized by its unique structure, which includes a dibenzo-dioxecine core and two diphenylphosphine groups. This compound is of significant interest in the field of coordination chemistry due to its potential as a ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) typically involves multiple steps. One common method includes the reaction of diphenylphosphine with a dibenzo-dioxecine precursor under controlled conditions. The reaction often requires the use of a base such as n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of the dibenzo-dioxecine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvents like N,N-dimethylformamide (DMF) are commonly used in the reaction medium to facilitate the process .
Chemical Reactions Analysis
Types of Reactions
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphine groups are replaced by other ligands.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and metal salts for coordination reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are often characterized by their enhanced stability and reactivity compared to the parent compound .
Scientific Research Applications
Chemistry
In chemistry, (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is used as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis, particularly in reactions like hydrogenation and carbon-carbon coupling .
Biology and Medicine
While its applications in biology and medicine are less explored, the compound’s potential as a ligand for metal-based drugs is of interest. Metal-phosphine complexes have shown promise in anticancer research, and this compound could be a candidate for further investigation .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various organic transformations makes it a valuable tool for industrial chemists .
Mechanism of Action
The mechanism by which (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects is primarily through its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications .
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: Another diphosphine ligand with a simpler structure but similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis with a ferrocene backbone.
Bis(diphenylphosphino)ethane: Known for its flexibility and ability to form stable complexes with various metals.
Uniqueness
What sets (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) apart is its unique dibenzo-dioxecine core, which provides additional steric bulk and rigidity. This can lead to enhanced selectivity and stability in catalytic processes compared to simpler diphosphine ligands .
Biological Activity
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is a phosphine ligand that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Tetrahydrodibenzo[b,d][1,6]dioxecine
- Functional Groups : Two diphenylphosphine groups
- Molecular Formula : C40H34O2P
The biological activity of this compound primarily revolves around its role as a ligand in coordination chemistry. Phosphine ligands can influence the reactivity and selectivity of metal catalysts in various biochemical reactions. The specific mechanisms through which (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects include:
- Metal Coordination : The phosphine groups can coordinate with transition metals to form complexes that may exhibit enhanced catalytic properties.
- Antioxidant Activity : Some studies suggest that phosphine ligands can act as antioxidants by scavenging free radicals and reducing oxidative stress.
Anticancer Properties
Research indicates that similar phosphine compounds have shown promising anticancer activity. For example:
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : The interaction with metal complexes may enhance the delivery of therapeutic agents directly to cancer cells.
Enzyme Inhibition
Phosphines have been studied for their ability to inhibit specific enzymes:
- Phosphatases and Kinases : Some phosphine ligands can modulate the activity of these enzymes, impacting signaling pathways involved in cell growth and differentiation.
Data Table of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antioxidant | Scavenges free radicals | |
Enzyme Inhibition | Inhibits specific kinases and phosphatases |
Case Studies
-
Study on Anticancer Effects :
- A study evaluated the cytotoxic effects of a related phosphine ligand on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Mechanistically, the ligand was shown to increase reactive oxygen species (ROS) levels, leading to apoptosis.
-
Enzyme Interaction Study :
- Another investigation focused on the inhibition of protein kinases by various phosphine ligands. The study found that certain modifications to the ligand structure enhanced selectivity and potency against specific kinase targets.
Properties
Molecular Formula |
C42H38O2P2 |
---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(18-diphenylphosphanyl-4,17-dimethyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H38O2P2/c1-31-25-27-37-39(41(31)45(33-17-7-3-8-18-33)34-19-9-4-10-20-34)40-38(44-30-16-15-29-43-37)28-26-32(2)42(40)46(35-21-11-5-12-22-35)36-23-13-6-14-24-36/h3-14,17-28H,15-16,29-30H2,1-2H3 |
InChI Key |
LWTIZHGRWSKLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OCCCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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